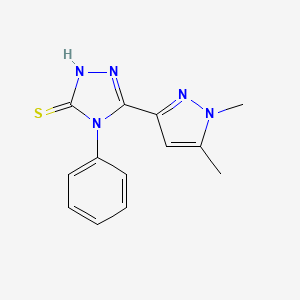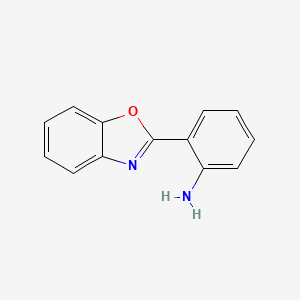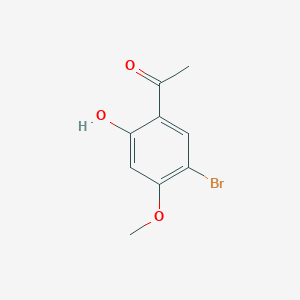
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML100 es un marco metal-orgánico (MOF) mesoporoso a base de aluminio conocido por su alta superficie y sus propiedades estructurales únicas. Es capaz de adsorber y encapsular una amplia gama de moléculas, lo que lo convierte en un material versátil en diversas aplicaciones científicas e industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
ML100 se puede sintetizar mediante un método hidrotérmico, en el que se mezclan nitrato de aluminio y ácido trimesico en un solvente como agua o etanol. La mezcla se calienta entonces en un autoclave a temperaturas elevadas (típicamente alrededor de 150-200 °C) durante varias horas para formar el MOF cristalino .
Métodos de producción industrial
En entornos industriales, la producción de ML100 implica la ampliación del proceso de síntesis hidrotérmica. Esto incluye la optimización de las condiciones de reacción como la temperatura, la presión y la composición del solvente para garantizar la calidad y el rendimiento consistentes. Después de la síntesis, el material se somete a menudo a procesos de activación para eliminar los disolventes residuales y mejorar su porosidad .
Análisis De Reacciones Químicas
Tipos de reacciones
ML100 sufre diversas reacciones químicas, entre ellas:
Adsorción: ML100 puede adsorber gases y moléculas orgánicas debido a su alta superficie y porosidad.
Reactivos y condiciones comunes
Adsorción: Los gases comunes adsorbidos incluyen dióxido de carbono, metano e hidrógeno.
Catálisis: Se utilizan comúnmente reactivos como el peróxido de hidrógeno para reacciones de oxidación y el gas hidrógeno para reacciones de reducción.
Principales productos formados
Aplicaciones Científicas De Investigación
ML100 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo por el que ML100 ejerce sus efectos se basa principalmente en la adsorción y la catálisis. Los centros de aluminio y los enlaces orgánicos dentro de la estructura del MOF proporcionan sitios activos para estos procesos. En la adsorción, la alta superficie y la porosidad permiten la captura de gases y moléculas. En la catálisis, los sitios activos facilitan la conversión de reactivos en productos a través de diversas vías químicas .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad de ML100
ML100 es único debido a su distribución específica del tamaño de los poros y su alta superficie, lo que lo hace particularmente eficaz para la adsorción de gases y la catálisis. Su capacidad de funcionalizarse y modificarse aumenta aún más su versatilidad en diversas aplicaciones .
Propiedades
Fórmula molecular |
C12H11Cl2N3S |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3 |
Clave InChI |
VRYFPFHGCPTRHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Morpholinyl)-10-pyridazino[6,1-b]quinazolinone](/img/structure/B1230162.png)



![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)





![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)
